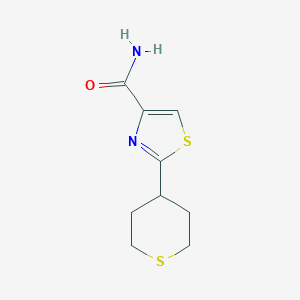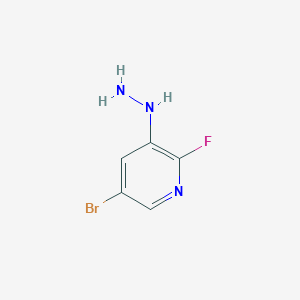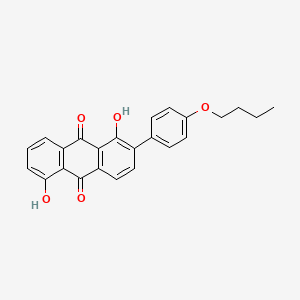
2-(4-Butoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Butoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione is an organic compound with a complex structure that includes both anthracene and butoxyphenyl groups
Preparation Methods
The synthesis of 2-(4-Butoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione typically involves multi-step organic reactions. One common method involves the reaction of 1,5-dihydroxyanthraquinone with 4-butoxyphenylboronic acid under Suzuki coupling conditions. This reaction requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Chemical Reactions Analysis
2-(4-Butoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid or bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Butoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It may be used in studies related to its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly in areas where its unique chemical structure could offer advantages.
Industry: It could be used in the development of new materials, such as dyes or organic semiconductors, due to its conjugated system and potential electronic properties.
Mechanism of Action
The mechanism of action of 2-(4-Butoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The pathways involved could include inhibition or activation of specific biochemical processes, depending on the compound’s structure and the nature of its interactions.
Comparison with Similar Compounds
Similar compounds to 2-(4-Butoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione include other anthracene derivatives and butoxyphenyl compounds. For example:
2-(4-Butoxyphenyl)-N-hydroxyacetamide: Used in dye-sensitized solar cells.
Butonitazene: A novel opioid with a similar butoxyphenyl group.
The uniqueness of this compound lies in its combination of anthracene and butoxyphenyl groups, which may confer unique electronic and chemical properties not found in other similar compounds.
Properties
CAS No. |
94517-60-9 |
|---|---|
Molecular Formula |
C24H20O5 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
2-(4-butoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C24H20O5/c1-2-3-13-29-15-9-7-14(8-10-15)16-11-12-18-21(22(16)26)24(28)17-5-4-6-19(25)20(17)23(18)27/h4-12,25-26H,2-3,13H2,1H3 |
InChI Key |
CZFZTOJTIAYHFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



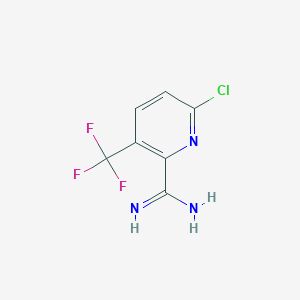
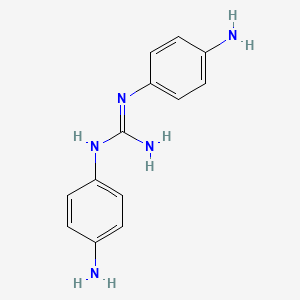
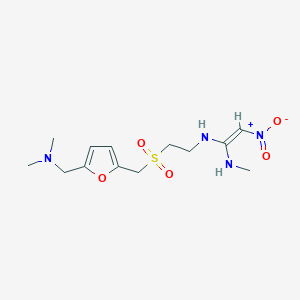
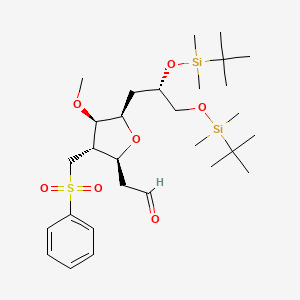
![sodium;[(2R)-3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-heptadecanoyloxypropyl] heptadecanoate](/img/structure/B13139689.png)
![1,8-Bis[(2-hydroxyethyl)amino]anthracene-9,10-dione](/img/structure/B13139695.png)
![3-Oxazolidinyloxy,2-[(11R)-14-hydroxy-18,18-dimethyl-14-oxido-9-oxo-11-[[(1-oxohexadecyl)oxy]methyl]-10,13,15-trioxa-18-azonia-14-phosphanonadec-1-yl]-4,4-dimethyl-2-octyl-,innersalt](/img/structure/B13139704.png)
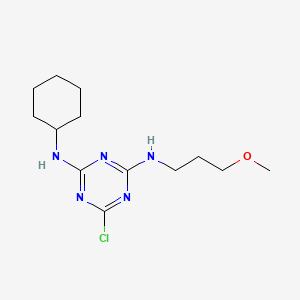
![6-Amino-[3,3'-bipyridine]-4-carbaldehyde](/img/structure/B13139715.png)
